molecular formula C11H9ClN2O B13302760 1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13302760
M. Wt: 220.65 g/mol
InChI Key: XQKIAIRWUMEBRX-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro group and a phenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 4-chloropyrazole with a suitable phenyl ethanone derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-chloropyrazole reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group on the pyrazole ring enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: This compound lacks the chloro substitution, which may affect its reactivity and binding properties.

    4-chloropyrazole: A simpler structure that serves as a precursor in the synthesis of more complex pyrazole derivatives.

Uniqueness: 1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to the presence of both the chloro and phenyl groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the phenyl group increases its hydrophobicity, potentially improving its interaction with biological targets.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-[3-(4-chloropyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9ClN2O/c1-8(15)9-3-2-4-11(5-9)14-7-10(12)6-13-14/h2-7H,1H3

InChI Key

XQKIAIRWUMEBRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=C(C=N2)Cl

Origin of Product

United States

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